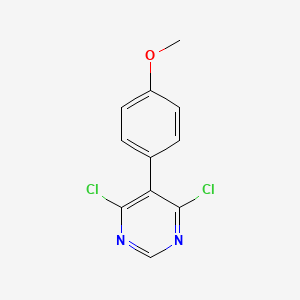

4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-5-(4-methoxyphenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-7(3-5-8)9-10(12)14-6-15-11(9)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVJLGWDJYKEKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599424 | |

| Record name | 4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146533-56-4 | |

| Record name | 4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,6 Dichloro 5 4 Methoxyphenyl Pyrimidine and Its Derivatives

Strategies for Halogenation and Functionalization of Pyrimidine (B1678525) Ring Systems

The introduction of halogen atoms, particularly chlorine, onto the pyrimidine nucleus is a critical transformation, as these halogens serve as versatile handles for subsequent cross-coupling reactions or nucleophilic substitutions.

Direct Chlorination Approaches to Polychlorinated Pyrimidines

The direct chlorination of hydroxyl-substituted pyrimidines is a well-established and widely used method for producing chlorinated pyrimidines. The most common reagent for this transformation is phosphorus oxychloride (POCl₃). nih.gov This reaction typically involves heating a hydroxypyrimidine substrate in excess POCl₃, often in the presence of a tertiary amine base like N,N-dimethylaniline or N,N-diisopropylethylamine. nih.govgoogle.com The base serves to neutralize the HCl generated during the reaction.

Historically, these procedures required a large excess of POCl₃, which acted as both the reagent and the solvent. nih.gov This approach, while effective, presents economic and environmental challenges, especially on an industrial scale, due to the difficulties in handling and quenching large quantities of unreacted POCl₃. nih.gov

Modern advancements have focused on developing more atom-economical and environmentally benign protocols. Research has demonstrated that the chlorination of hydroxypyrimidines can be efficiently achieved using equimolar amounts of POCl₃. nih.govresearchgate.net These solvent-free procedures involve heating the substrate with one equivalent of POCl₃ and a base, such as pyridine (B92270), in a sealed reactor at high temperatures (140–160 °C). nih.govresearchgate.net This method has proven suitable for large-scale preparations and offers high yields with simpler work-up procedures. nih.gov

Alternative chlorinating agents such as phosgene (B1210022) (COCl₂) have also been employed, particularly for the synthesis of 4,6-dichloropyrimidine (B16783) from 4,6-dihydroxypyrimidine. google.comgoogle.comgoogle.com These reactions are performed in the presence of a suitable acid scavenger and often utilize catalysts like triphenylphosphine (B44618) oxide or quaternary ammonium (B1175870) salts. google.com

Table 1: Comparison of Chlorination Methods for Hydroxypyrimidines

| Reagent System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Excess POCl₃ | Reflux in POCl₃, optional base | Well-established, high conversion | Large excess of corrosive reagent, difficult work-up |

| Equimolar POCl₃ / Pyridine | 140-160 °C, sealed reactor, solvent-free | High atom economy, environmentally friendly, suitable for large scale | Requires high temperatures and sealed reactor |

| Phosgene (COCl₂) / Base | Aprotic solvent, catalyst (e.g., triphenylphosphine oxide) | Effective for specific substrates | Use of highly toxic phosgene gas |

Vilsmeier–Haack Reaction in the Synthesis of Halogenated Pyrimidines

The Vilsmeier–Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org

The mechanism involves the reaction of DMF with POCl₃ to form the electrophilic Vilsmeier reagent. chemistrysteps.com This electrophile then attacks the electron-rich heterocycle. Subsequent hydrolysis of the resulting iminium ion yields the corresponding aldehyde. wikipedia.org

While the primary application of the Vilsmeier-Haack reaction is formylation, its relevance to the synthesis of halogenated pyrimidines is significant. The reaction conditions—employing POCl₃—are inherently chlorinating. In the context of pyrimidine synthesis, the Vilsmeier reagent can act as an electrophile to introduce a functional group at an activated position. For substrates containing hydroxyl groups, the reaction conditions can potentially lead to concomitant chlorination. However, this outcome is highly substrate-dependent. For instance, the reaction of 2-methylpyrimidine-4,6-diol with the Vilsmeier reagent at an equimolar ratio resulted exclusively in the formation of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, with no substitution of the hydroxyl groups for chlorine atoms being observed. mdpi.com This highlights the reaction's utility in functionalizing the C-5 position of the pyrimidine ring without necessarily halogenating the C-4 and C-6 positions under specific conditions. mdpi.com The choice of solvent and reaction temperature can significantly influence the reaction outcome. mdpi.com

Installation of the 4-Methoxyphenyl (B3050149) Moiety on the Pyrimidine Core

The introduction of the 4-methoxyphenyl group onto the pyrimidine ring is most effectively achieved through modern cross-coupling methodologies, which allow for the precise formation of carbon-carbon bonds.

Precursor Synthesis and Aromatic Coupling Strategies

A crucial precursor for installing the 4-methoxyphenyl group via palladium-catalyzed cross-coupling is 4-methoxyphenylboronic acid. ontosight.ai This compound is a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura reactions. ontosight.aisigmaaldrich.com

The synthesis of 4-methoxyphenylboronic acid can be accomplished through several routes. A common laboratory-scale method involves the reaction of a Grignard reagent, 4-methoxyphenylmagnesium bromide (prepared from 4-bromoanisole (B123540) and magnesium), with a boron trifluoride etherate, followed by acidic hydrolysis. ontosight.ai An alternative approach involves the reaction of 4-methoxybromobenzene with a borane-dimethylamine complex and magnesium in tetrahydrofuran (B95107) (THF). guidechem.com The resulting solid is then treated with HCl in methanol (B129727) and purified by recrystallization. guidechem.com This method provides a stable, crystalline solid that is moderately soluble in water but soluble in common organic solvents. ontosight.aiguidechem.com

Table 2: Selected Synthesis Methods for 4-Methoxyphenylboronic Acid

| Starting Material | Key Reagents | General Conditions | Reference |

|---|---|---|---|

| 4-Bromoanisole | Mg, Boron trifluoride etherate | Grignard formation followed by reaction with borate (B1201080) and hydrolysis | ontosight.ai |

| 4-Methoxybromobenzene | Borane-dimethylamine complex, Mg | THF, 70°C, followed by quenching and acidic work-up | guidechem.com |

| p-Chloroanisole | Not specified | Not specified, reported yield of 96% | chemicalbook.com |

Palladium-Catalyzed Cross-Coupling Reactions, including Suzuki–Miyaura Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds, and the Suzuki-Miyaura reaction is a prominent example. mdpi.com This reaction involves the coupling of an organoboron compound (like an arylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.commdpi.com The methodology is widely used for the synthesis of biaryl compounds and is highly tolerant of various functional groups. mdpi.com

In the context of synthesizing 5-arylpyrimidines, the Suzuki-Miyaura reaction is exceptionally effective. The general catalytic cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halogenated pyrimidine.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. youtube.com

The reaction of a halogenated pyrimidine, such as 5-bromo-4,6-dichloropyrimidine (B1266721), with 4-methoxyphenylboronic acid provides a direct route to the target scaffold. The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]. mdpi.comworktribe.com Bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are frequently used, and solvents like 1,4-dioxane (B91453), DMF, or THF are common. mdpi.comworktribe.comresearchgate.net Microwave-assisted protocols have also been developed to accelerate these reactions, significantly reducing reaction times. mdpi.commdpi.com

Regioselective Synthesis of 4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine

The synthesis of this compound requires careful control of regioselectivity to ensure the correct placement of the substituents on the pyrimidine ring. The most logical and efficient synthetic strategy involves the Suzuki-Miyaura cross-coupling of a 5-halo-4,6-dichloropyrimidine intermediate with 4-methoxyphenylboronic acid.

A plausible synthetic route would be:

Synthesis of Barbituric Acid Analogue: Start with a suitable precursor like 5-bromobarbituric acid or 5-(4-methoxyphenyl)barbituric acid.

Chlorination: Treatment of the barbituric acid derivative with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl groups at positions 4 and 6 into chloro groups.

Alternatively, and more commonly demonstrated in the literature for analogous structures, is the selective functionalization of a pre-halogenated pyrimidine core. mdpi.comresearchgate.net The Suzuki-Miyaura reaction on polychlorinated pyrimidines has been shown to proceed with high site-selectivity. The reactivity of the halogen atoms on the pyrimidine ring typically follows the order C4/C6 > C2 > C5. Therefore, to introduce a substituent at the C5 position, it is necessary to start with a pyrimidine that is halogenated at C5 but less reactive or unfunctionalized at C2, C4, and C6, or to perform the C5 coupling under conditions that favor it.

A highly effective strategy involves the Suzuki cross-coupling of 5-bromo-4,6-dichloropyrimidine with 4-methoxyphenylboronic acid. Research on similar systems, such as the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids, has established optimized conditions for such transformations. mdpi.comresearchgate.net These studies show that using a catalyst like Pd(PPh₃)₄ (5 mol%) with a base such as K₃PO₄ in 1,4-dioxane provides good yields of the 5-arylated product. mdpi.com This precedent strongly supports the feasibility of a regioselective Suzuki-Miyaura coupling at the C5 position to furnish the desired this compound.

Environmentally Conscious Approaches in Synthetic Pathways

The synthesis of this compound and its derivatives, while crucial for various scientific applications, has traditionally involved methods that raise environmental and safety concerns. The growing emphasis on green chemistry has spurred research into more sustainable and eco-friendly synthetic routes. These approaches focus on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. This section explores various environmentally conscious methodologies that can be applied to the synthesis of the target compound and related structures.

A plausible synthetic route to this compound involves two key transformations: the formation of a dichloropyrimidine core and the introduction of the 4-methoxyphenyl group via a cross-coupling reaction. Environmentally conscious strategies can be integrated into each of these stages.

The introduction of the aryl group at the C-5 position of the pyrimidine ring is often achieved through a Suzuki-Miyaura cross-coupling reaction. mdpi.com While effective, traditional Suzuki-Miyaura reactions often employ toxic organic solvents and palladium catalysts that can be costly and environmentally harmful if not recovered. Greener adaptations of this reaction are a significant focus of research.

Catalyst Advancements: The development of highly active and recyclable catalysts is a cornerstone of green cross-coupling reactions. While palladium-based catalysts are common, research into nickel-catalyzed Suzuki-Miyaura couplings has shown promise due to nickel's lower cost and high reactivity. acs.org Furthermore, the design of catalysts based on sustainable ligands and recyclable supports enhances their environmental profile. inovatus.es The use of heterogeneous catalysts, such as nanoparticles, simplifies catalyst recovery and reuse, preventing contamination of the final product and reducing waste. nih.gov

Solvent Selection: A major environmental impact of chemical synthesis comes from the use of volatile organic compounds (VOCs) as solvents. Green chemistry promotes the use of safer, more environmentally benign solvents. For Suzuki-Miyaura reactions, several greener alternatives to traditional solvents like toluene (B28343) and 1,4-dioxane have been explored. These include:

Water: Performing the reaction in an aqueous medium is highly desirable from an environmental standpoint. gctlc.org

Bio-derived solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-amyl alcohol, are renewable and often have a better safety profile. acs.orgnih.gov

Acetates: Solvents like ethyl acetate (B1210297) and isopropyl acetate are also considered greener alternatives. nih.gov

The selection of a green solvent is a critical step in making the synthesis of this compound more sustainable.

Energy Efficiency: Traditional synthetic methods often rely on prolonged heating, consuming significant amounts of energy. Alternative energy sources can accelerate reaction times and improve energy efficiency.

Microwave-assisted synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry. It allows for rapid and uniform heating, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. acs.orgrsc.orgnih.govmdpi.com This technique is highly applicable to Suzuki-Miyaura cross-coupling reactions in pyrimidine synthesis.

Ultrasound-assisted synthesis: Sonication can also enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones.

One-Pot and Multicomponent Reactions: Combining multiple synthetic steps into a single "one-pot" process can significantly reduce waste, energy consumption, and the need for purification of intermediates. nih.gov Multicomponent reactions, where three or more reactants combine in a single step to form the product, are particularly atom-economical and align well with the principles of green chemistry. While a direct multicomponent synthesis for this compound may not be established, the principle of minimizing steps is a key green consideration.

The following table summarizes a comparison of conventional and environmentally conscious approaches for the key synthetic steps in the preparation of this compound.

| Synthetic Step | Conventional Approach | Environmentally Conscious Approach | Key Green Advantages |

| Chlorination of Pyrimidine Core | Reagent and solvent: Phosphorus oxychloride | Reagent: Thionyl chloride with catalyst; Use of recyclable chlorinating agents. | Reduced toxicity and corrosivity; Waste minimization through reagent recovery. |

| Suzuki-Miyaura Cross-Coupling | Catalyst: Homogeneous palladium catalysts. Solvent: Toluene, 1,4-dioxane. Heating: Conventional reflux. | Catalyst: Recyclable heterogeneous catalysts (e.g., nanoparticles), Nickel-based catalysts. Solvent: Water, 2-MeTHF, tert-amyl alcohol, ethyl acetate. Heating: Microwave irradiation, Ultrasound. | Catalyst reusability, use of less toxic and renewable solvents, improved energy efficiency, shorter reaction times. |

By integrating these environmentally conscious approaches, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the modern principles of green chemistry.

Chemical Reactivity and Mechanistic Investigations of 4,6 Dichloro 5 4 Methoxyphenyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at Pyrimidine (B1678525) Halogen Positions

The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two electronegative chlorine atoms, makes 4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine highly susceptible to nucleophilic aromatic substitution (SNAr). This pathway is a primary method for the functionalization of the pyrimidine core. The reaction proceeds via an addition-elimination mechanism, initiated by the attack of a nucleophile on one of the carbon atoms bearing a halogen.

The C-4 and C-6 positions of this compound are chemically equivalent and serve as electrophilic sites for nucleophilic attack. The reaction with various nucleophiles allows for the stepwise or simultaneous replacement of the chlorine atoms, leading to mono- or di-substituted products.

Amines : Reactions with primary and secondary amines typically proceed readily, displacing one or both chlorine atoms to form aminopyrimidines. Symmetrically substituted 4,6-dichloropyrimidines are known to react efficiently with different types of amines under conventional conditions with stoichiometric control. nih.govresearchgate.net

Alkoxides : Alkoxide nucleophiles, such as sodium methoxide (B1231860) or ethoxide, react to form the corresponding alkoxy- and dialkoxypyrimidines. These reactions are often influenced by the concentration of the alkoxide ions and can sometimes compete with solvolysis if the solvent is alcoholic. nih.govresearchgate.net

Thiols : Thiolates, generated from thiols and a base, are potent nucleophiles that can displace the chloro groups to yield alkylthio- or arylthio-pyrimidines. The reaction typically involves the use of a base to deprotonate the thiol, and the choice of base can range from tertiary amines to stronger bases like sodium hydride for less reactive systems. nih.gov

The general reactivity for these nucleophiles in SNAr reactions is summarized in the table below.

| Nucleophile | Reagent Example | Product Type | General Conditions |

| Amine | R₂NH | 4-Amino-6-chloro- or 4,6-diaminopyrimidine | Stoichiometric control, often with a non-nucleophilic base (e.g., triethylamine) in a suitable solvent. nih.govresearchgate.net |

| Alkoxide | RONa | 4-Alkoxy-6-chloro- or 4,6-dialkoxypyrimidine | Alcoholic solvent, corresponding sodium alkoxide. nih.gov |

| Thiol | RSH + Base | 4-Thioether-6-chloro- or 4,6-dithioetherpyrimidine | Aprotic solvent with a base (e.g., K₂CO₃, NaH) to form the thiolate in situ. nih.gov |

The substituent at the C-5 position plays a crucial role in modulating the reactivity of the pyrimidine ring. The 4-methoxyphenyl (B3050149) group at the C-5 position of the title compound exerts both electronic and steric effects.

Steric Effects : A bulky substituent at the C-5 position can sterically hinder the approach of a nucleophile to the adjacent C-4 and C-6 positions. researchgate.net This steric hindrance can influence the reaction kinetics, potentially slowing the rate of substitution compared to a smaller C-5 substituent. For this compound, the phenyl ring can rotate, but its presence may favor the approach of smaller nucleophiles or require more forcing reaction conditions. Since the C-4 and C-6 positions are equivalent, regioselectivity is not a factor in the first substitution, but the steric bulk can affect the rate of the second substitution.

The SNAr mechanism universally proceeds through a high-energy, anionic intermediate known as a Meisenheimer complex. nih.govwikipedia.org This complex is formed in the first, typically rate-determining step, where the nucleophile attacks the carbon atom bearing the leaving group, temporarily breaking the aromaticity of the pyrimidine ring. wikipedia.org

In the reaction of this compound, the attack of a nucleophile (Nu⁻) at the C-4 (or C-6) position leads to the formation of a tetrahedral intermediate. The negative charge in this Meisenheimer complex is delocalized and stabilized by the electronegative nitrogen atoms of the pyrimidine ring and the remaining chlorine atom. The stability of this complex is a key factor in the reaction's progress. The subsequent, rapid step involves the expulsion of the chloride ion, which restores the aromaticity of the ring and yields the substituted product. While Meisenheimer complexes are generally considered reactive intermediates, there is ongoing discussion that in some SNAr reactions, they may represent a transition state rather than a distinct intermediate. mdpi.comorganic-chemistry.org

Cross-Coupling Reactions for Further Functionalization of the Pyrimidine Core

Beyond SNAr reactions, the chlorine atoms on this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds that are otherwise difficult to construct.

While specific examples for this compound are not detailed in the surveyed literature, the reactivity of chloropyrimidines in palladium-catalyzed reactions is well-established, allowing for predictable synthetic applications.

Buchwald-Hartwig Amination : This reaction is a powerful method for forming C-N bonds and is an alternative to classical SNAr amination, especially for less reactive amines or when milder conditions are required. wikipedia.org The reaction couples an amine with the aryl chloride in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgacsgcipr.org This method would allow for the introduction of a wide range of primary and secondary amines at the C-4 and/or C-6 positions of the pyrimidine core.

Sonogashira Coupling : This reaction facilitates the formation of a C-C bond between the chloropyrimidine and a terminal alkyne. wikipedia.org It employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org Applying this reaction to this compound would produce arylalkynylpyrimidines, which are valuable intermediates for synthesizing more complex heterocyclic systems. nih.gov

The general parameters for these cross-coupling reactions are outlined below.

| Reaction Name | Coupling Partners | Catalyst System | Product Type |

| Buchwald-Hartwig Amination | Aryl Chloride + Amine (R₂NH) | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), and a base (e.g., NaOt-Bu). rug.nl | Aryl Amine |

| Sonogashira Coupling | Aryl Chloride + Terminal Alkyne (R-C≡CH) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N). wikipedia.orglibretexts.org | Arylalkyne |

Grignard reagents (R-MgX) are strong carbon nucleophiles that can react with chloropyrimidines. mdpi.com While they can participate in nucleophilic substitution of the chlorine atoms, the reaction can sometimes be complex. In some cases, the reaction proceeds as a straightforward substitution to form a C-C bond. researchgate.net However, depending on the substrate and reaction conditions, Grignard reagents can also add to the C=N bonds of the pyrimidine ring, leading to dihydropyrimidine (B8664642) derivatives after quenching. nih.gov Nickel-phosphine complexes are sometimes used to catalyze the coupling reaction between Grignard reagents and chloropyrimidines, promoting selective C-C bond formation. researchgate.net The application of Grignard reagents to this compound would offer a direct route to introduce alkyl or aryl substituents at the C-4 and C-6 positions.

Electrophilic Aromatic Substitution on the Pyrimidine Ring System

Direct electrophilic aromatic substitution on the pyrimidine ring of this compound is generally considered unfavorable. The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms, which deactivate the ring towards attack by electrophiles. This deactivating effect is further intensified by the presence of two electron-wittowing chloro substituents.

In contrast, the 5-aryl substituent, specifically the 4-methoxyphenyl group, is activated towards electrophilic aromatic substitution. The methoxy (B1213986) group is a strong activating group that directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the methoxy group (positions 3' and 5' of the phenyl ring) are the most likely sites for electrophilic attack.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on the 4-Methoxyphenyl Ring

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4,6-Dichloro-5-(3-nitro-4-methoxyphenyl)pyrimidine |

| Bromination | Br₂/FeBr₃ | 4,6-Dichloro-5-(3-bromo-4-methoxyphenyl)pyrimidine |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 4,6-Dichloro-5-(3-acetyl-4-methoxyphenyl)pyrimidine |

Studies on related 5-arylpyrimidine systems have shown that the pyrimidine ring can participate in electrophilic alkylation of highly activated arenes under acidic conditions, where the pyrimidine itself acts as the electrophile precursor. However, this is a different reaction class from the direct electrophilic substitution on the pyrimidine ring.

Redox Chemistry of the Pyrimidine Scaffold (Oxidation and Reduction Pathways)

The redox chemistry of this compound is expected to involve both the dichloropyrimidine core and the 4-methoxyphenyl substituent.

Reduction Pathways:

The dichloropyrimidine moiety is susceptible to reduction. Catalytic hydrogenation is a common method for the reduction of chloropyrimidines. Under these conditions, the chloro groups can be sequentially or simultaneously removed (hydrodechlorination) to yield the corresponding 5-(4-methoxyphenyl)pyrimidine. The specific outcome would likely depend on the catalyst, solvent, and reaction conditions.

Furthermore, the pyrimidine ring itself can be reduced under more forcing catalytic hydrogenation conditions, leading to di- or tetrahydro-pyrimidine derivatives.

Electrochemical methods, such as cyclic voltammetry, can also be employed to study the reduction potential of this compound. By analogy with simpler pyrimidine and pyridine (B92270) systems, it is anticipated that this compound would exhibit irreversible reduction peaks corresponding to the cleavage of the carbon-chlorine bonds and the reduction of the pyrimidine ring.

Oxidation Pathways:

The 4-methoxyphenyl group is susceptible to oxidation, particularly under strong oxidizing conditions. However, the pyrimidine ring is generally resistant to oxidation. The specific oxidation products would depend on the oxidant used. For instance, strong oxidants could potentially lead to cleavage of the aromatic ring. The electrochemical oxidation of related pyrimidine derivatives has been studied, suggesting that the pyrimidine ring can undergo oxidation at high potentials, though this is less facile than the reduction processes.

Table 2: Potential Redox Reactions and Products

| Reaction Type | Typical Reagents/Conditions | Potential Product(s) |

|---|---|---|

| Catalytic Hydrodechlorination | H₂, Pd/C | 5-(4-Methoxyphenyl)pyrimidine |

| Catalytic Hydrogenation of Pyrimidine Ring | H₂, PtO₂ or Rh/C, high pressure | Dihydro- and Tetrahydro-pyrimidine derivatives |

| Electrochemical Reduction | Cyclic Voltammetry | Stepwise reduction of C-Cl bonds and pyrimidine ring |

Intramolecular Cyclization and Rearrangement Reactions Involving the Pyrimidine Ring

While specific studies on intramolecular cyclization and rearrangement of this compound are scarce, the reactivity of related 5-arylpyrimidine systems suggests potential pathways.

One notable rearrangement applicable to pyrimidine derivatives is the Dimroth rearrangement . wikipedia.orgrsc.orgnih.govresearchgate.netnih.gov This typically involves the isomerization of N-substituted iminopyrimidines or related structures where ring opening and re-closure lead to a translocation of ring atoms. For a derivative of this compound, for instance, where one of the chloro groups is substituted with an appropriate amino group, a Dimroth-type rearrangement could be envisioned under acidic or basic conditions. Studies on 1,2-dihydro-2-imino-1-methyl-5-(p-substituted phenyl)pyrimidines have shown that the rate of rearrangement is influenced by the electronic nature of the substituent on the phenyl ring. rsc.org

Intramolecular cyclization reactions could potentially be designed by introducing suitable functional groups on the 4-methoxyphenyl ring that can react with the chloro substituents on the pyrimidine ring. For example, if a hydroxyl or amino group were present at the 2' or 3' position of the phenyl ring, an intramolecular nucleophilic aromatic substitution could lead to the formation of a fused heterocyclic system.

Photochemical reactions could also induce cyclization. For instance, oxidative photocyclization of aromatic Schiff bases is a known method for the synthesis of phenanthridines. mdpi.com A Schiff base derivative of an amino-substituted this compound could potentially undergo a similar intramolecular cyclization to form a more complex fused system.

Table 3: Potential Cyclization and Rearrangement Reactions

| Reaction Type | Required Structural Feature | Potential Product Type |

|---|---|---|

| Dimroth Rearrangement | N-substituted iminopyrimidine derivative | Isomeric substituted pyrimidine |

| Intramolecular SₙAr | Nucleophilic group on the 4-methoxyphenyl ring | Fused heterocyclic system |

| Photochemical Cyclization | Appropriate photoreactive derivative (e.g., Schiff base) | Fused polycyclic aromatic system |

Spectroscopic and Structural Elucidation Techniques in Pyrimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 4,6-dichloro-5-(4-methoxyphenyl)pyrimidine, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the pyrimidine (B1678525) and the 4-methoxyphenyl (B3050149) group, as well as the methoxy (B1213986) protons.

The proton on the pyrimidine ring (H-2) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 8.5 and 9.0 ppm, due to the deshielding effect of the two adjacent nitrogen atoms. The protons on the 4-methoxyphenyl ring will present as a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the pyrimidine ring (H-2' and H-6') would likely resonate at a different chemical shift than the protons meta to the pyrimidine ring (H-3' and H-5'). The methoxy group protons (-OCH₃) are expected to be the most shielded, appearing as a sharp singlet further upfield, generally around δ 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (pyrimidine) | 8.5 - 9.0 | Singlet |

| H-2', H-6' (phenyl) | 7.2 - 7.5 | Doublet |

| H-3', H-5' (phenyl) | 6.9 - 7.1 | Doublet |

| -OCH₃ | 3.8 - 4.0 | Singlet |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis and DEPT Techniques

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

The carbon atoms of the pyrimidine ring are expected to be significantly deshielded. Specifically, the carbons bonded to chlorine (C-4 and C-6) and the carbon situated between the two nitrogens (C-2) will appear at lower field. The carbons of the 4-methoxyphenyl group will have chemical shifts typical for substituted benzene (B151609) rings.

Distortionless Enhancement by Polarization Transfer (DEPT) techniques are often used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. This would help to definitively assign the carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

| C-2 (pyrimidine) | 155 - 160 | CH |

| C-4, C-6 (pyrimidine) | 160 - 165 | Quaternary |

| C-5 (pyrimidine) | 120 - 125 | Quaternary |

| C-1' (phenyl) | 128 - 132 | Quaternary |

| C-2', C-6' (phenyl) | 130 - 135 | CH |

| C-3', C-5' (phenyl) | 114 - 118 | CH |

| C-4' (phenyl) | 158 - 162 | Quaternary |

| -OCH₃ | 55 - 60 | CH₃ |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this would primarily show correlations between the adjacent aromatic protons on the 4-methoxyphenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. Cross-peaks in the HSQC spectrum would link the signals in the ¹H NMR spectrum to their corresponding signals in the ¹³C NMR spectrum, allowing for unambiguous assignment of the protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons. For example, HMBC would show correlations from the methoxy protons to the C-4' carbon of the phenyl ring, and from the H-2', H-6' protons to the C-5 carbon of the pyrimidine ring, confirming the link between the two ring systems.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₁H₈Cl₂N₂O), the expected exact mass can be calculated. The presence of two chlorine atoms would also result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately two-thirds the intensity of the molecular ion peak (M+), providing strong evidence for the presence of two chlorine atoms.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules. In ESI-MS, the sample is introduced as a solution, and ions are formed by creating a fine spray of charged droplets. For this compound, ESI-MS would typically show the protonated molecule [M+H]⁺ as the base peak. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Predicted m/z |

| HRMS | [M]⁺ | Calculated Exact Mass |

| ESI-MS | [M+H]⁺ | Molecular Weight + 1 |

Note: The exact mass is calculated based on the most abundant isotopes of the constituent elements.

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique used to determine the molecular weight of a compound with high precision. In this method, the analyte is co-crystallized with a matrix material that strongly absorbs laser light. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecule with it into the gas phase as an intact, ionized species. These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₂H₁₀Cl₂N₂O), MALDI-TOF analysis would be expected to show a prominent peak corresponding to its monoisotopic or average molecular mass. A key feature would be the characteristic isotopic pattern caused by the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which would provide definitive confirmation of the compound's elemental composition. While this technique is a powerful tool for mass determination in pyrimidine research, specific experimental MALDI-TOF data for this compound are not detailed in the available literature.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational frequencies of specific bonds. The resulting spectrum provides a unique molecular fingerprint.

For this compound, the IR spectrum would display characteristic absorption bands corresponding to its constituent parts: the dichloropyrimidine ring, the methoxyphenyl group, and the methylene bridge. Although a specific experimental spectrum is not available in the reviewed literature, the expected vibrational modes can be predicted based on known data for similar structures. Key absorptions would include C-H stretching from the aromatic rings and the methoxy group, C=C and C=N stretching vibrations within the aromatic and pyrimidine rings, C-O stretching of the ether linkage, and C-Cl stretching from the chlorinated pyrimidine core.

Table 1: Expected IR Absorption Ranges for this compound

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic/Methylene | C-H stretch | 3100-2850 |

| Pyrimidine/Phenyl | C=C / C=N stretch | 1600-1450 |

| Methoxy Group | C-O stretch (ether) | 1260-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is particularly useful for analyzing compounds with conjugated systems, such as the pyrimidine and phenyl rings in this compound.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* electronic transitions. The pyrimidine ring and the methoxyphenyl group are the primary chromophores. The conjugation between these systems influences the position and intensity of the absorption maxima (λmax). The π→π* transitions, typically of high intensity, are associated with the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic systems. The n→π* transitions, which are generally weaker, involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals. While electron absorption spectroscopy is a standard method for characterizing such molecules, specific experimental UV-Vis spectral data for this compound are not reported in the surveyed scientific literature. mdpi.com

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and dihedral angles, confirming the molecule's connectivity and conformation. Furthermore, it reveals how molecules are packed in the crystal lattice and identifies intermolecular interactions such as hydrogen bonds and π-π stacking, which govern the material's solid-state properties.

A crystallographic study of this compound would provide invaluable data, including its crystal system, space group, and unit cell dimensions. It would precisely define the spatial relationship between the dichloropyrimidine ring and the 4-methoxyphenyl substituent. However, a search of the current scientific literature indicates that the single-crystal X-ray structure of this compound has not yet been reported. For related but different compounds, such as those containing methoxyphenyl or dichloropyrimidine moieties, X-ray analysis has been crucial for confirming molecular structures. iosrjournals.orgresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula to verify its purity and elemental composition.

For this compound, the molecular formula is C₁₂H₁₀Cl₂N₂O. ontosight.aichemicalbook.com Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), nitrogen (14.007 u), and oxygen (15.999 u). The calculated values provide a benchmark against which experimentally determined values can be compared to confirm the identity and purity of a synthesized sample.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (u) | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 144.132 | 53.16 |

| Hydrogen | H | 1.008 | 10.080 | 3.72 |

| Chlorine | Cl | 35.453 | 70.906 | 26.15 |

| Nitrogen | N | 14.007 | 28.014 | 10.33 |

| Oxygen | O | 15.999 | 15.999 | 5.90 |

| Total | | | 269.131 | 100.00 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Density Functional Theory (DFT) serves as a powerful quantum mechanical method to investigate the electronic properties of 4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine. Calculations, typically performed using functional and basis sets like B3LYP/6-311+G(d,p), are employed to optimize the molecular geometry and elucidate its electronic structure. researchgate.net A key outcome of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's capacity to donate electrons, while the LUMO energy indicates its ability to accept electrons. The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, whereas the LUMO is likely distributed across the electron-deficient dichloropyrimidine ring. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov From these frontier orbital energies, global reactivity descriptors can be calculated to quantify the molecule's behavior. nih.gov These descriptors provide a quantitative framework for understanding the molecule's stability and reactivity.

Table 1: Calculated Electronic Properties and Reactivity Descriptors Calculated values are hypothetical and representative for a molecule of this class based on DFT principles.

| Parameter | Symbol | Formula | Representative Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -8.5 eV |

| LUMO Energy | ELUMO | - | -1.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 7.0 eV |

| Ionization Potential | IP | -EHOMO | 8.5 eV |

| Electron Affinity | EA | -ELUMO | 1.5 eV |

| Absolute Hardness | η | (IP - EA) / 2 | 3.5 eV |

| Absolute Softness | S | 1 / (2η) | 0.14 eV-1 |

| Electronegativity | χ | (IP + EA) / 2 | 5.0 eV |

| Electrophilicity Index | ω | χ2 / (2η) | 3.57 eV |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide crucial insights into its conformational flexibility and its dynamic interactions with biological targets, such as proteins or nucleic acids. nih.gov The simulations model the molecule's behavior in a solvated environment, typically water, to mimic physiological conditions.

A primary application of MD is conformational analysis. The single bond connecting the pyrimidine (B1678525) and phenyl rings allows for rotational freedom, resulting in various possible conformations (rotamers). MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy, stable conformations that the molecule is most likely to adopt. This information is vital for understanding how the molecule presents itself for binding to a receptor.

When studying ligand-target interactions, an MD simulation is initiated with the compound docked into the binding site of a target protein. nih.gov The simulation reveals the stability of the binding pose, the nature of intermolecular interactions (like hydrogen bonds, halogen bonds, and hydrophobic contacts), and the role of surrounding water molecules over a defined period, often nanoseconds. nih.gov This provides a dynamic picture of the binding event, which is more realistic than the static view offered by molecular docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.commdpi.com In the context of this compound, a QSAR study would involve synthesizing or computationally generating a library of analogs with variations at different positions of the scaffold.

The process involves several key steps:

Data Set Generation: A series of related pyrimidine derivatives is selected, for which a specific biological activity (e.g., inhibitory concentration, IC₅₀) has been experimentally measured.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (e.g., dipole moment, HOMO/LUMO energies from DFT), and topological indices (e.g., molecular connectivity).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links a subset of the most relevant descriptors to the observed biological activity. chemmethod.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

For this compound, a QSAR model could predict the biological activity of new, unsynthesized derivatives, thereby guiding medicinal chemistry efforts to design compounds with enhanced potency or improved properties. jocpr.comnih.gov

Molecular Docking and Molecular Recognition Studies for Ligand Binding Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. semanticscholar.org For this compound, docking studies are instrumental in predicting its binding mode and affinity within the active site of a specific biological target, such as an enzyme. nih.gov

The docking process involves:

Preparation of Receptor and Ligand: The 3D structures of the target protein (often obtained from the Protein Data Bank) and the ligand, this compound, are prepared. This includes adding hydrogen atoms and assigning appropriate atomic charges.

Sampling of Ligand Conformations: A docking algorithm systematically samples a vast number of orientations and conformations of the ligand within the receptor's binding pocket.

Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding free energy. The pose with the best score is considered the most likely binding mode. ugm.ac.id

The results of a docking study can identify key intermolecular interactions, such as hydrogen bonds between the pyrimidine nitrogens and receptor residues, hydrophobic interactions involving the phenyl ring, and potential halogen bonds from the chlorine atoms. This information is crucial for understanding the structural basis of molecular recognition and for the rational design of more potent inhibitors. semanticscholar.org

Table 2: Predicted Interactions from a Hypothetical Docking Study Binding site interactions are representative and depend on the specific protein target.

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Residue in Target |

|---|---|---|

| Pyrimidine Nitrogen (N1 or N3) | Hydrogen Bond Acceptor | Lysine, Arginine (backbone NH) |

| 4-Methoxyphenyl Ring | Hydrophobic (π-π stacking) | Phenylalanine, Tyrosine, Tryptophan |

| Methoxy (B1213986) Oxygen | Hydrogen Bond Acceptor | Serine, Threonine (sidechain OH) |

| Chlorine Atoms | Halogen Bonding / Hydrophobic | Leucine, Valine, Alanine |

Bioisosteric Replacement Design and Analysis within Pyrimidine Scaffolds

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, improve selectivity, or optimize pharmacokinetic properties. nih.govcambridgemedchemconsulting.com The this compound scaffold offers several opportunities for bioisosteric design.

Computational analysis plays a vital role in proposing and evaluating potential bioisosteres before synthesis. For instance, the chlorine atoms at the 4- and 6-positions are key reactive sites and contribute to the molecule's lipophilicity. Classical bioisosteres for chlorine include groups like trifluoromethyl (-CF₃) or cyano (-CN). Computational tools can predict how such replacements would alter the molecule's electronic profile (e.g., via molecular electrostatic potential maps), size, and ability to form halogen bonds.

Similarly, the methoxy (-OCH₃) group on the phenyl ring is a hydrogen bond acceptor. It could be replaced with other groups like methylthio (-SCH₃) or a small alkylamine to probe different interactions within a binding pocket. The entire 4-methoxyphenyl moiety could also be replaced by other aromatic or heteroaromatic rings (e.g., pyridyl, thiophenyl) in a strategy known as scaffold hopping to explore novel chemical space while retaining key binding features. researchgate.net These computational evaluations help prioritize synthetic targets that are most likely to achieve the desired biological profile. acs.org

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, is invaluable for elucidating the mechanisms of chemical reactions involving this compound. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SₙAr), a common reaction for modifying this type of scaffold.

Theoretical calculations can be used to model the entire reaction pathway. This involves:

Locating Reactants and Products: The geometries of the starting material (the dichloropyrimidine and a nucleophile) and the final product are optimized.

Identifying Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. The structure of the TS provides insight into the geometry of the activated complex.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Eₐ), a key determinant of the reaction rate.

By calculating the activation energies for nucleophilic attack at the C4 versus the C6 position, computational models can predict the regioselectivity of the reaction. This theoretical understanding of reaction mechanisms allows for better control over synthetic outcomes and the rational planning of synthetic routes to new derivatives.

Role As a Versatile Synthetic Building Block in Complex Heterocyclic Synthesis

Precursor for Fused Pyrimidine (B1678525) Systems (e.g., Pyrazolopyrimidines, Thienopyrimidines, Oxathiinopyrimidines)

The 4,6-dichloropyrimidine (B16783) core is an ideal electrophilic component for annulation reactions, where a second heterocyclic ring is fused onto the pyrimidine framework. This is typically achieved by reacting the dichloropyrimidine with a binucleophilic reagent, where each nucleophilic center displaces one of the chlorine atoms to form the new ring.

Pyrazolopyrimidines: The synthesis of pyrazolo[3,4-d]pyrimidines, which are structural analogs of biogenic purines, can be achieved from dichloropyrimidine precursors. mdpi.com The general strategy involves reaction with hydrazine (B178648) or substituted hydrazines. In the case of 4,6-dichloro-5-(4-methoxyphenyl)pyrimidine, treatment with hydrazine hydrate (B1144303) would be expected to cause a double nucleophilic substitution, first forming a hydrazinyl-chloropyrimidine intermediate, which would then undergo intramolecular cyclization to yield a 5-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidine skeleton. This class of compounds is of significant interest due to its wide spectrum of biological activities. mdpi.comrsc.org

Thienopyrimidines: Thienopyrimidine derivatives are another class of fused heterocycles with established biological importance. mdpi.comnaturalspublishing.com The construction of a thieno[2,3-d]pyrimidine (B153573) ring system can be accomplished by reacting a dichloropyrimidine with an appropriately substituted aminothiophene, such as an ethyl 2-aminothiophene-3-carboxylate. The amino group of the thiophene (B33073) would displace one chlorine atom, and a subsequent intramolecular cyclization involving the ester group would form the fused thiophene ring. While numerous synthetic routes to thienopyrimidines exist, building the pyrimidine ring onto a pre-existing thiophene is also a common and effective strategy. naturalspublishing.comresearchgate.net

Oxathiinopyrimidines: Information regarding the specific synthesis of oxathiinopyrimidines from this compound is not extensively documented in publicly available literature. However, a plausible route could involve a reaction with a binucleophile containing both an oxygen and a sulfur nucleophile, such as 2-mercaptoethanol, under basic conditions to facilitate the double substitution and cyclization required to form the 1,4-oxathiino[2,3-d]pyrimidine ring system.

Scaffold for the Construction of Multi-Substituted Pyrimidine Derivatives

The two chlorine atoms at the C4 and C6 positions of this compound serve as handles for introducing a variety of functional groups through nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring facilitates these substitutions. acs.org

A key feature of this scaffold is the potential for regioselective substitution. The C4 and C6 positions are not electronically equivalent, and their reactivity towards an incoming nucleophile can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. acs.orgwuxiapptec.comresearchgate.net This differential reactivity allows for the sequential replacement of the chlorine atoms. For instance, a stronger nucleophile or more forcing conditions might replace the first chlorine, and then a different nucleophile can be introduced to replace the second, leading to the creation of pyrimidines with two different substituents at the 4 and 6 positions. nih.govmdpi.comresearchgate.net Studies on analogous 6-aryl-2,4-dichloropyrimidines have shown a strong preference for substitution at the C4 position. acs.orgresearchgate.net This controlled, stepwise functionalization is a powerful tool for building libraries of complex molecules from a single, versatile starting material.

Intermediate in the Development of Other Biologically Active Scaffolds

The true value of this compound as a synthetic intermediate lies in the biological significance of the molecules that can be derived from it. The pyrimidine core and its fused analogs are ubiquitous in medicinal chemistry.

Kinase Inhibitors: Pyrazolo[3,4-d]pyrimidines are recognized as a "privileged scaffold" for the development of kinase inhibitors, which are a major class of anticancer drugs. rsc.org This is because the pyrazolopyrimidine core acts as an isostere of the adenine (B156593) ring of ATP, allowing it to bind to the hinge region of kinase active sites. rsc.org Consequently, this compound is a valuable precursor for compounds targeting oncogenic kinases.

Inhibitors of Inflammatory Pathways: Substituted diaminopyrimidines are another class of compounds accessible from dichloropyrimidine precursors. Specifically, 5-aryl-2,4-diaminopyrimidine structures have been identified as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target for treating inflammatory disorders. nih.gov Furthermore, various 5-substituted 2-amino-4,6-dichloropyrimidines have demonstrated the ability to inhibit immune-activated nitric oxide production, indicating anti-inflammatory potential. nih.govresearchgate.net

Other Therapeutic Areas: The broader family of pyrimidine-based heterocycles exhibits a vast range of pharmacological effects, including antiviral, antimicrobial, and anti-inflammatory properties. nih.gov Pteridines, which can be synthesized from substituted aminopyrimidines, have been investigated as dual-target inhibitors of BRD4 and PLK1 for cancer therapy. nih.gov The ability to generate these diverse and biologically active scaffolds underscores the importance of this compound as a key intermediate in drug discovery programs.

Investigations into the Medicinal Chemistry Potential of 4,6 Dichloro 5 4 Methoxyphenyl Pyrimidine Derivatives

Pyrimidine (B1678525) Scaffold as a Privileged Structure in Contemporary Drug Discovery

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of life, forming the core of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. nih.govnih.gov This inherent biological relevance makes the pyrimidine scaffold a "privileged structure" in medicinal chemistry. nih.govresearchgate.net Its ability to mimic the natural purine (B94841) and pyrimidine bases allows derivatives to interact with a wide range of biological targets, including enzymes and receptors.

The significance of the pyrimidine scaffold is underscored by its presence in numerous FDA-approved drugs with diverse therapeutic applications, including anticancer (e.g., 5-Fluorouracil, Imatinib), antibacterial (e.g., Trimethoprim), antiviral (e.g., Zidovudine), and anti-malarial agents. encyclopedia.pubveterinaria.org The versatility of the pyrimidine ring allows for substitution at multiple positions (C2, C4, C5, and C6), enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to achieve desired biological effects. veterinaria.org This synthetic tractability, combined with its proven track record in successful drug development, continues to make the pyrimidine scaffold a focal point for the discovery of novel therapeutic agents. nih.govbenthamscience.com

Rational Design and Synthesis of Derivatives for Targeted Biological Evaluation

The development of novel therapeutic agents from a lead scaffold like 4,6-dichloro-5-(4-methoxyphenyl)pyrimidine is a meticulous process rooted in rational design. This strategy involves the targeted synthesis of derivatives where specific structural modifications are made to enhance potency, selectivity, and pharmacokinetic properties. The two chlorine atoms at the 4 and 6 positions of the parent scaffold are highly reactive leaving groups, making them ideal handles for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, such as amines, alcohols, and thiols, to probe interactions with biological targets.

A common synthetic strategy involves the stepwise modification of the pyrimidine core. For instance, new aminopyrimidine derivatives can be synthesized by first reacting 4-amino-2,6-dichloropyrimidine (B161716) with an appropriate aniline (B41778) in a solvent like 2-methoxyethanol (B45455) at reflux. mdpi.com Subsequently, the remaining chlorine atom can be displaced by another amine using microwave-assisted reactions to yield 6-amino derivatives. mdpi.com Another approach involves the Suzuki-Miyaura cross-coupling reaction, where the chloro-substituents on a dichloropyrimidine can be replaced with aryl or heteroaryl groups using arylboronic acids, offering a pathway to novel 4,6-diarylpyrimidines. researchgate.net

These rational synthetic approaches enable the creation of a focused library of compounds around the core scaffold. Each derivative is designed to test a specific hypothesis about the structure-activity relationship, ultimately guiding the development of candidates with optimized therapeutic potential.

Structure-Activity Relationship (SAR) Studies of Substituted Pyrimidines

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For pyrimidine derivatives, SAR studies explore how different substituents on the pyrimidine ring influence the compound's efficacy and interaction with its biological target. nih.govbohrium.com

Impact of Substituents on Biological Response and Efficacy

The biological activity of pyrimidine derivatives can be significantly modulated by the nature and position of substituents on the core ring. The ease of functionalization at the C2, C4, C5, and C6 positions allows for extensive SAR exploration. veterinaria.org

For example, in a series of pyrido[2,3-d]pyrimidine (B1209978) tyrosine kinase inhibitors, it was found that disubstitution at the ortho positions (2',6') of a phenyl ring at the C6 position with small groups like dichloro or dimethyl generally increased inhibitory activity compared to the unsubstituted phenyl ring. acs.orgacs.org The introduction of an aminoalkyl side chain at the C2 position was shown to enhance both kinase inhibitory activity and aqueous solubility. acs.orgacs.org

In another study on aminopyrimidine derivatives, substituting a hydrogen on the aniline nitrogen with a benzyl (B1604629) group resulted in a 4- to 13-fold increase in anti-proliferative activity against various tumor cell lines. mdpi.com These examples highlight the profound impact that subtle structural modifications can have on the biological profile of a compound.

Below is a table summarizing representative SAR findings for substituted pyrimidine derivatives.

| Scaffold/Series | Position of Substitution | Substituent | Impact on Biological Activity | Target/Assay |

| Pyrido[2,3-d]pyrimidine | C6-phenyl ring | 2',6'-dichloro | ~10-fold increase in potency | FGFR, EGFR Kinases |

| Pyrido[2,3-d]pyrimidine | C2 | [4-(diethylamino)butyl]amino | Enhanced potency and bioavailability | PDGFr, FGFr, c-src Kinases |

| Aminopyrimidine | Aniline Nitrogen | N-benzyl group | 4-13 fold increase in potency | Anti-proliferative (various cancer cell lines) |

| Triazolopyrimidine | C5 | 2,2,2-trifluoroethylamino | High potency | Tubulin Inhibition |

| Triazolopyrimidine | Phenyl at C6 | 2',6'-difluoro | Optimal activity | Tubulin Inhibition |

Specific Role of the 4-Methoxyphenyl (B3050149) Moiety in Modulating Biological Activity

The 4-methoxyphenyl group, a common substituent in medicinal chemistry, plays a crucial role in modulating the biological activity of the parent scaffold. This moiety can influence a compound's properties in several ways, including its electronics, lipophilicity, and ability to form specific intermolecular interactions with a biological target. The methoxy (B1213986) group is an electron-donating group, which can affect the reactivity and electronic distribution of the entire molecule.

Specifically, in a study of pyrrolo[2,3-d]pyrimidine analogs, the introduction of a 4-methoxyphenyl group at the C7 position was found to enhance anti-inflammatory activity. rsc.org In another series of benzimidazole-pyrimidine hybrids, a 4-methoxyphenyl group at the C6 position of the pyrimidine ring was a key feature of compounds synthesized for evaluation as antitumor agents. mdpi.com The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions within a target's binding pocket, while the phenyl ring can engage in favorable π-π stacking or hydrophobic interactions. These contributions can lead to increased binding affinity and, consequently, enhanced biological efficacy.

Biological Target Identification and Mechanism of Action Studies

A critical aspect of drug discovery is identifying the specific biological target through which a compound exerts its effect. Derivatives of substituted 5-phenylpyrimidines have been investigated against a range of important cancer-related targets.

Kinase Inhibition: A predominant area of investigation for pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govnih.gov Specific targets include:

Epidermal Growth Factor Receptor (EGFR): Many pyrimidine-based compounds are designed as ATP-competitive inhibitors of EGFR, a tyrosine kinase whose overexpression is implicated in various cancers. rsc.orgnih.govfrontiersin.org

Fibroblast Growth Factor Receptor (FGFR) and Platelet-Derived Growth Factor Receptor (PDGFr): Pyrido[2,3-d]pyrimidines have been developed as inhibitors of these receptor tyrosine kinases, which are involved in angiogenesis and cell proliferation. acs.orgacs.orgnih.gov

Cyclin-Dependent Kinases (CDKs): Fused pyrimidines are also reported as inhibitors of CDKs, which control cell cycle progression. The approved drug Abemaciclib, a benzimidazole-pyrimidine hybrid, is a CDK4/6 inhibitor. mdpi.comfrontiersin.org

Topoisomerase II Inhibition: DNA topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. nih.gov Topoisomerase II inhibitors act as "poisons" by stabilizing the covalent complex between the enzyme and DNA, leading to double-strand breaks and ultimately inducing apoptosis in cancer cells. nih.govwikipedia.orgbohrium.com Certain pyrimidine derivatives have been investigated for their potential to act as topoisomerase II inhibitors, offering a distinct mechanism for their anticancer effects. researchgate.netwisdomlib.org

Tubulin Inhibition: Microtubules are dynamic polymers essential for cell division, and agents that interfere with their function are potent anticancer drugs. Some pyrimidine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis. mdpi.comacs.org

In vitro Biological Activity Screening Methodologies

To evaluate the therapeutic potential of newly synthesized this compound derivatives, a battery of in vitro biological assays is employed. These screening methodologies are essential for determining a compound's cytotoxicity, mechanism of action, and target engagement.

Cytotoxicity and Anti-proliferative Assays: The initial step in evaluating potential anticancer agents is to assess their ability to inhibit the growth of cancer cell lines. Common colorimetric assays used for this purpose include:

MTT Assay: This assay measures the metabolic activity of cells. nih.govspringernature.comabcam.com Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. springernature.combroadpharm.com The amount of formazan produced, measured by absorbance, is proportional to the number of living cells. abcam.comnih.gov

Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells fixed with trichloroacetic acid. springernature.comresearchgate.net The amount of bound dye is proportional to the total cellular protein mass, providing an estimate of cell number. nih.govabcam.comcreative-bioarray.com The SRB assay is a reliable and widely used method for large-scale anticancer drug screening. researchgate.netnih.gov

High-Throughput Screening: Promising compounds are often subjected to large-scale screening against a panel of diverse human tumor cell lines. The National Cancer Institute's NCI-60 Human Tumor Cell Line Screen is a prominent example, where compounds are tested against 60 different cell lines from nine types of cancer, providing a broad profile of a compound's anticancer activity. rsc.org

Enzyme Inhibition Assays: To confirm the mechanism of action, specific enzymatic assays are conducted. For kinase inhibitors, this involves measuring the inhibition of the kinase's ability to phosphorylate a substrate. For topoisomerase inhibitors, assays measure the relaxation of supercoiled plasmid DNA, where active inhibitors prevent the enzyme from re-ligating the DNA strands. researchgate.net

The table below outlines common in vitro screening methods.

| Assay Name | Principle | Measurement | Purpose |

| MTT Assay | Enzymatic reduction of MTT to formazan by mitochondrial dehydrogenases in living cells. | Colorimetric (Absorbance at ~570 nm) | Assess cell viability, proliferation, and cytotoxicity. |

| SRB Assay | Stoichiometric binding of SRB dye to cellular proteins in fixed cells. | Colorimetric (Absorbance at ~565 nm) | Measure cytotoxicity and cell proliferation based on total protein mass. |

| NCI-60 Screen | High-throughput screening of a compound against 60 different human cancer cell lines. | Cell viability (SRB assay) | Determine the breadth and selectivity of a compound's anticancer activity. |

| Kinase Inhibition Assay | Measures the transfer of a phosphate (B84403) group from ATP to a substrate peptide or protein by a specific kinase. | Varies (e.g., radioactivity, fluorescence, luminescence) | Quantify the potency (e.g., IC50) of a compound against a specific kinase target. |

| Topoisomerase DNA Relaxation Assay | Measures the ability of topoisomerase to relax supercoiled plasmid DNA. Inhibitors prevent this process. | Gel electrophoresis | Identify and characterize topoisomerase inhibitors. |

Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal)

Derivatives of the 4,6-disubstituted-5-aryl pyrimidine scaffold have been a subject of significant interest in the search for new antimicrobial agents to combat the rise of drug-resistant pathogens. nih.gov Research has shown that modifications of the pyrimidine core can lead to compounds with potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Systematic screening of 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine scaffolds has revealed that certain substituents on the 5-aryl moiety can confer broad-spectrum antibacterial activity. nih.gov For instance, a derivative bearing a 4-chlorophenyl group at the 5-position demonstrated significant potency, with a minimum inhibitory concentration (MIC) value of 1 µg/mL against a methicillin-resistant and vancomycin-intermediate Staphylococcus aureus (MRSA/VISA) strain (Mu50) and an MIC of 2 µg/mL against other tested strains. nih.gov Similarly, studies on other 4,6-disubstituted pyrimidines have shown varying degrees of activity against bacteria such as Bacillus subtilis and Pseudomonas aeruginosa. nih.gov

In the realm of antifungal research, chlorinated pyrimidines have been identified as effective agents. nih.gov Structure-activity relationship (SAR) studies on a series of 48 ring-chlorinated pyrimidines highlighted that specific patterns of chlorination are crucial for activity. Compounds such as 2,4,5-trichloropyrimidine (B44654) and 4,5,6-trichloropyrimidine (B159284) were found to be particularly effective against several fungal strains. nih.gov The antifungal potential of amphiphilic kanamycins has also been explored, where the degree of amphiphilicity of 4″,6″-disubstituted derivatives correlated with their minimal growth inhibitory concentrations (MICs) against various fungi. nih.gov

| Compound/Derivative Class | Target Organism(s) | Activity/Findings |

| 5-(4-chlorophenyl)-N2,N4-dibutylpyrimidine-2,4-diamine | Staphylococcus aureus (Mu50, MRSA/VISA) | MIC = 1 µg/mL |

| 5-(4-chlorophenyl)-N2,N4-dibutylpyrimidine-2,4-diamine | S. aureus (Newman MSSA), Escherichia coli (ΔAcrB) | MIC = 2 µg/mL |

| 4,6-Disubstituted Pyrimidines | Bacillus subtilis, Pseudomonas aeruginosa | Displayed varying degrees of antimicrobial activity. nih.gov |

| 2,4,5-Trichloropyrimidine | Various Fungi | Demonstrated outstanding antifungal activity. nih.gov |

| 4,5,6-Trichloropyrimidine | Various Fungi | Showed significant antifungal efficacy. nih.gov |

Anticancer and Antiproliferative Activity Investigations

The 4,6-diaryl pyrimidine scaffold is a well-recognized pharmacophore in the design of anticancer agents, particularly as inhibitors of protein kinases that are crucial for tumor growth and proliferation. nih.gov The structural flexibility of the pyrimidine ring allows for substitutions at the 2, 4, 5, and 6 positions, enabling the fine-tuning of their antiproliferative effects and target specificity. nih.govfrontiersin.org